(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

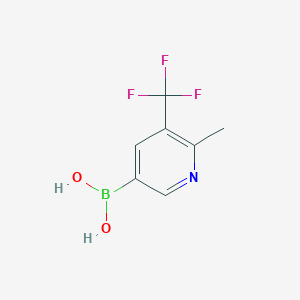

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a pyridine-based organoboron compound featuring a trifluoromethyl (-CF₃) group at the 5-position and a methyl (-CH₃) group at the 6-position of the pyridine ring. These substituents confer unique electronic and steric properties, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . The trifluoromethyl group enhances electrophilicity and metabolic stability, while the methyl group moderates steric hindrance, balancing reactivity and stability.

Properties

IUPAC Name |

[6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c1-4-6(7(9,10)11)2-5(3-12-4)8(13)14/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTCKBBULUZEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189671 | |

| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889221-15-1 | |

| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889221-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

Halogenation: The starting material, 6-methyl-5-(trifluoromethyl)pyridine, is halogenated to introduce a halogen atom (e.g., bromine) at the 3-position.

Lithiation: The halogenated intermediate undergoes lithiation using a strong base such as n-butyllithium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or reduction to form the boronate salt.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronate Esters: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Medicine:

Drug Discovery: Serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Industry:

Mechanism of Action

The mechanism of action of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The table below compares key structural analogs, highlighting substituent positions, molecular weights, and functional differences:

*Molecular weight calculated based on formula C₇H₇BF₃NO₂.

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in all analogs increases electrophilicity, facilitating cross-coupling reactions. However, chloro substituents (e.g., in [17]) further enhance reactivity due to stronger electron-withdrawing effects.

- Steric Effects : The methyl group in the target compound reduces steric hindrance compared to bulkier groups like propoxy () or thioether (), improving compatibility with sterically demanding substrates.

- Solubility : Alkoxy substituents (e.g., propoxy in ) enhance solubility in organic solvents, whereas halogenated analogs may require polar aprotic solvents.

Cross-Coupling Efficiency:

- Target Compound : Demonstrated utility in synthesizing trifluoromethylated biaryl systems, as seen in patent applications (e.g., LCMS m/z 366 [M+H]⁺ for a pyrimidine derivative ).

- (5-Trifluoromethylpyridin-3-yl)boronic Acid : Used in Reference Example 13 () to achieve 76% yield in imidazo[1,2-a]pyridine synthesis, suggesting comparable efficiency.

- 6-Fluoro-3-pyridinylboronic Acid : Smaller size allows faster coupling kinetics but may lack the metabolic stability conferred by -CF₃ groups .

Pharmacological Relevance

- Trifluoromethylpyridine Boronic Acids : Widely used in kinase inhibitor synthesis (). The methyl group in the target compound may improve bioavailability by reducing polarity.

- Chloro-Substituted Analogs (): Serve as intermediates in herbicides but pose higher toxicity risks compared to methyl/trifluoromethyl derivatives.

Biological Activity

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₈BClF₃NO₃

- Molecular Weight : Approximately 220.94 g/mol

The presence of the trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable scaffold for drug design.

1. Modulation of Protein-Protein Interactions

Research indicates that this compound can modulate protein-protein interactions, which are crucial in various biological pathways and disease states. This modulation can potentially lead to the development of novel therapeutic agents targeting specific diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of related boronic acid compounds. For instance, derivatives with similar structures have demonstrated moderate activity against pathogens such as Candida albicans and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate a promising potential for development as antibacterial agents.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 16 | Moderate activity |

| Escherichia coli | 8 | Comparable to existing treatments |

| Bacillus cereus | 4 | Lower MIC than AN2690 (Tavaborole) |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed Suzuki-Miyaura coupling reactions. This method allows for the construction of complex organic molecules, enhancing its utility in drug discovery.

Case Study 1: Inhibition of WNT Signaling Pathway

In a study focusing on the inhibition of WNT signaling, a compound structurally related to this compound demonstrated high affinity for cyclin-dependent kinases (CDK8 and CDK19), with IC50 values of 7.2 nM and 6.0 nM respectively. This suggests that similar compounds could effectively inhibit WNT-dependent signaling pathways in cancer cells .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of boronic acid derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts, highlighting the importance of substituent groups in determining biological efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (6-methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid moiety to form carbon-carbon bonds with halogenated aromatic partners. For example:

- Step 1: Reacting 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with the boronic acid under palladium catalysis yields intermediates like 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS: m/z 366 [M+H]⁺) .

- Step 2: Hydrolysis of the ethyl ester using NaOH in ethanol/water produces the carboxylic acid derivative (LCMS: m/z 338 [M+H]⁺) .

Key Reaction Conditions:

| Starting Material | Reagents/Conditions | Product | Yield/LCMS Data |

|---|---|---|---|

| Ethyl ester derivative | NaOH, ethanol/water, room temperature | Carboxylic acid derivative | m/z 338 [M+H]⁺ |

| Halogenated pyrimidine | Pd catalyst, base, solvent (e.g., THF) | Coupled pyrimidine-pyridine hybrid | m/z 366 [M+H]⁺ |

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Spectroscopic and chromatographic methods are critical:

- LCMS/HPLC: Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra confirm molecular weight and purity .

- Multinuclear NMR: For similar boronic acids, NMR, NMR, and NMR resolve electronic environments (e.g., NMR δ = -72.3 ppm for trifluoromethyl groups) .

- X-ray crystallography (if crystallizable): Resolves bond lengths and angles, though not explicitly reported for this compound.

Advanced: How do the electron-withdrawing substituents (trifluoromethyl, methyl) influence the reactivity of this boronic acid in cross-coupling reactions?

Answer:

The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating oxidative addition with Pd(0) catalysts. The methyl group sterically shields the boronic acid, potentially reducing undesired protodeboronation. Computational studies (e.g., DFT on analogous systems) suggest:

- Electron-deficient pyridine rings stabilize transition states in Suzuki-Miyaura couplings .

- Steric effects may necessitate optimized ligands (e.g., bulky phosphines) to prevent catalyst poisoning .

Advanced: What challenges arise in computational modeling of this compound’s reactivity?

Answer:

- Basis Set Selection: Accurate modeling of fluorine and boron atoms requires large basis sets (e.g., 6-311++G(d,p)) to capture electron density .

- Solvent Effects: Polar solvents (e.g., ethanol/water mixtures) alter reaction pathways; implicit solvent models (e.g., SMD) are often insufficient for boronic acid equilibria .

- Boroxine Formation: The compound may exist in equilibrium with its boroxine, complicating mechanistic studies .

Advanced: What are the best practices for handling and storing this boronic acid to prevent degradation?

Answer:

- Storage: Boronic acids are hygroscopic. Store at 0–6°C under inert atmosphere (argon) to minimize hydrolysis .

- Purification: Use anhydrous magnesium sulfate for drying organic extracts and avoid prolonged exposure to acidic/basic conditions .

- Stability Monitoring: Regular LCMS checks (e.g., m/z 338 [M+H]⁺ for hydrolysis products) ensure batch consistency .

Advanced: How does this compound’s structure inform its application in medicinal chemistry?

Answer:

- Bioisosteric Potential: The pyridine-boronic acid motif mimics carboxylate groups in enzyme active sites (e.g., protease inhibitors) .

- Trifluoromethyl Effects: Enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., observed in antifungal agents targeting leucyl-tRNA synthetase) .

- Case Study: Derivatives of this compound are intermediates in synthesizing kinase inhibitors (e.g., Example 324 in EP 4 374 877 A2, m/z 757 [M+H]⁺) .

Advanced: What contradictions exist in reported synthetic yields or reaction conditions for this compound?

Answer:

- Base Sensitivity: Some protocols use mild bases (e.g., KPO) to avoid boronic acid decomposition , while others employ stronger bases (e.g., NaOH) with shorter reaction times .

- Catalyst Variability: Pd(PPh) vs. PdCl(dppf) may lead to divergent yields (e.g., 85% vs. 91% in analogous reactions) .

Advanced: What analytical strategies resolve ambiguities in characterizing boroxine vs. boronic acid forms?

Answer:

- NMR Signatures: Boroxines show distinct NMR shifts (~28 ppm) compared to boronic acids (~30 ppm) .

- Mass Spectrometry: Boroxines exhibit m/z corresponding to [M-B(OH)] fragments.

- TGA/DSC: Thermal gravimetric analysis differentiates dehydration events .

Table 1: Key Physicochemical and Synthetic Data

| Property/Method | Value/Condition | Reference |

|---|---|---|

| LCMS ([M+H]⁺) | 338, 366, 757 | |

| HPLC Retention Time | 1.26 min (SMD-TFA05), 0.88 min (SQD-FA05) | |

| Stability | Hygroscopic; store at 0–6°C | |

| Synthetic Yield (Two-Step) | Up to 91% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.